6-Bromo-1,2,3,4-tetrahydrophenazine
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Overview
Description
6-Bromo-1,2,3,4-tetrahydrophenazine is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of a bromine atom to the phenazine structure can enhance its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 6-Bromo-1,2,3,4-tetrahydrophenazine typically involves the bromination of 1,2,3,4-tetrahydrophenazine. One common method includes the reaction of 1,2,3,4-tetrahydrophenazine with bromine in an organic solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Chemical Reactions Analysis
6-Bromo-1,2,3,4-tetrahydrophenazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent phenazine compound.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydrophenazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Its antimicrobial properties make it a candidate for studying bacterial inhibition.
Medicine: Research is ongoing to explore its potential as an antitumor agent.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydrophenazine involves its interaction with cellular components. The bromine atom enhances its ability to form reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of cellular processes, making it effective as an antimicrobial and antitumor agent .
Comparison with Similar Compounds
6-Bromo-1,2,3,4-tetrahydrophenazine can be compared with other brominated phenazine derivatives, such as 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline . While both compounds share similar structural features, their reactivity and biological activities can differ due to the position of the bromine atom and the overall molecular framework.
Similar compounds include:
- 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline
- 6,11-Dihydro-benzo[2,3-b]phenazine-6,11-dione
These compounds highlight the versatility of brominated phenazines in various scientific and industrial applications.
Properties
Molecular Formula |
C12H11BrN2 |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydrophenazine |
InChI |
InChI=1S/C12H11BrN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h3-4,7H,1-2,5-6H2 |
InChI Key |
MORVCJXSUMZUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC=C3Br)N=C2C1 |
Origin of Product |
United States |
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